1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil

Catalog No.
S13296320
CAS No.
136632-05-8
M.F
C13H13ClN2O4Se
M. Wt
375.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-...

CAS Number

136632-05-8

Product Name

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil

IUPAC Name

5-chloro-1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione

Molecular Formula

C13H13ClN2O4Se

Molecular Weight

375.68 g/mol

InChI

InChI=1S/C13H13ClN2O4Se/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19)

InChI Key

OZRCGWMZQRHJED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)Cl

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil is a synthetic compound derived from uracil, characterized by its unique chemical structure that includes a phenylselenenyl group and a hydroxyethoxy methyl substituent. The molecular formula of this compound is C13H13ClN2O4Se, and it is classified as a halogenated uracil derivative. The presence of the phenylselenenyl group is particularly notable, as selenium-containing compounds have been studied for their potential biological activities, including anticancer properties .

The chemical reactivity of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil can be attributed to its functional groups. It can undergo various reactions typical of pyrimidine derivatives, such as nucleophilic substitutions and electrophilic additions. The phenylselenenyl moiety may participate in redox reactions, potentially leading to the formation of reactive oxygen species, which could contribute to its biological activity . Additionally, the compound may interact with enzymes involved in nucleotide metabolism, influencing pathways such as those mediated by thymidine phosphorylase .

Research indicates that uracil derivatives exhibit a range of biological activities, including antiviral, antibacterial, and anticancer effects. Specifically, compounds like 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The incorporation of selenium is believed to enhance these effects due to selenium's role in redox biology and its ability to modulate cellular signaling pathways .

The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil typically involves multi-step organic reactions. A general approach may include:

  • Formation of the Uracil Core: Starting from uracil or its derivatives.
  • Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like phosphorus oxychloride.
  • Selenylation: The phenylselenenyl group can be introduced through electrophilic substitution reactions using phenylselenium compounds.
  • Hydroxyethoxy Methyl Group Addition: This step may involve alkylation reactions with suitable hydroxyethanol derivatives.

These steps need to be optimized for yield and purity, often requiring careful control of reaction conditions .

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil has potential applications in medicinal chemistry, particularly in developing new anticancer therapies. Its unique structure allows it to interact with biological targets involved in cancer progression and cellular proliferation. Additionally, it may serve as a lead compound for designing more effective drugs targeting various diseases influenced by nucleic acid metabolism .

Interaction studies involving 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil have focused on its binding affinity to enzymes like thymidine phosphorylase and other nucleoside-related enzymes. These studies aim to elucidate how this compound modulates enzymatic activity and influences metabolic pathways relevant to cancer treatment and other therapeutic areas .

Several compounds share structural similarities with 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil, including:

  • 5-Fluorouracil: A well-known chemotherapeutic agent used in cancer treatment.
  • 5-Chloro-2'-deoxyuridine: Another halogenated pyrimidine derivative with antiviral properties.
  • Selenouracil: A selenium-containing uracil derivative known for its potential anticancer effects.

Comparison Table

Compound NameKey FeaturesUnique Aspects
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracilContains both a hydroxyethoxy group and phenylselenenyl moietyNovel combination enhancing biological activity
5-FluorouracilHalogenated uracil derivative used in chemotherapyPrimarily targets rapidly dividing cells
5-Chloro-2'-deoxyuridineAntiviral propertiesFocuses on viral replication mechanisms
SelenouracilSelenium-containing compoundExplores redox biology in cancer therapy

This comparison highlights the unique features of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil, particularly its dual functionalization which may provide enhanced therapeutic benefits over other similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

375.97291 g/mol

Monoisotopic Mass

375.97291 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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